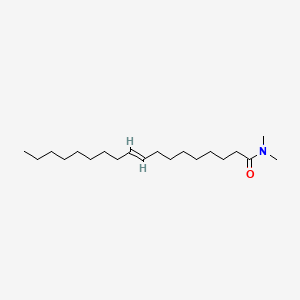

N,N-dimethyloctadec-9-enamide

Description

Properties

CAS No. |

3906-30-7 |

|---|---|

Molecular Formula |

C20H39NO |

Molecular Weight |

309.5 g/mol |

IUPAC Name |

N,N-dimethyloctadec-9-enamide |

InChI |

InChI=1S/C20H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h11-12H,4-10,13-19H2,1-3H3 |

InChI Key |

GAXDEROCNMZYCS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)C |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyloctadec 9 Enamide and Analogues

Classical Chemical Synthesis Approaches

Traditional organic chemistry provides a robust framework for the synthesis of N,N-dimethyloctadec-9-enamide, primarily through condensation reactions. These methods are well-understood and scalable, though they may require stringent reaction conditions and stoichiometric reagents.

Condensation Reactions Utilizing Amine Precursors

The most direct and widely employed classical method for synthesizing this compound is the condensation reaction between an activated derivative of oleic acid and dimethylamine (B145610). The common precursor for this reaction is oleoyl (B10858665) chloride. The high reactivity of the acyl chloride facilitates the nucleophilic attack by dimethylamine, leading to the formation of the stable amide bond.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction temperature can be optimized to maximize yield and purity.

Table 1: Key Parameters in the Synthesis of N,N-Dialkyl Amides from Acyl Chlorides

| Parameter | Typical Conditions | Rationale |

| Acylating Agent | Oleoyl Chloride | Highly reactive, facilitates amide bond formation. |

| Amine | Dimethylamine | Provides the N,N-dimethyl functionality. |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct, drives the reaction forward. |

| Solvent | Dichloromethane, THF | Inert solvent to dissolve reactants. |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions. |

Another approach involves the direct amidation of oleic acid with dimethylamine. However, this method generally requires high temperatures (often exceeding 160°C) and catalysts to drive the dehydration reaction, which can lead to side reactions and is generally less favored for substrates with sensitive functional groups. chemicalbook.com

Stereoselective Synthesis Strategies, including Olefin Configuration Control

The this compound molecule contains a carbon-carbon double bond at the 9-position, which can exist as either the Z (cis) or E (trans) isomer. The naturally occurring oleic acid is predominantly the Z-isomer. Preserving this stereochemistry during synthesis is often a key objective.

Standard amidation of oleoyl chloride derived from natural oleic acid generally retains the Z-configuration of the double bond. However, certain reaction conditions or subsequent processing steps could potentially lead to isomerization.

For applications requiring high stereopurity of the Z-isomer, specific stereoselective synthetic methods can be employed. While literature specifically detailing the stereoselective synthesis of this compound is scarce, analogous strategies for creating Z-alkenes can be considered. These can include:

Wittig-type reactions: Although more complex for a long-chain fatty acid, variations of the Wittig reaction can provide stereocontrol over the formation of the double bond.

Alkyne semi-hydrogenation: Synthesis could proceed via an octadec-9-ynoic acid intermediate, followed by a stereoselective semi-hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) to yield the Z-alkene. This would then be followed by amidation.

Research on the stereoselective synthesis of Z-enamides has highlighted the use of specific catalysts and reaction conditions to control double bond geometry, which could be conceptually adapted for non-conjugated systems. rsc.org

Iterative Homologation Techniques in Complex Amide Synthesis

Iterative homologation refers to the stepwise extension of a carbon chain. While powerful for the synthesis of complex natural products, its direct application to a relatively simple molecule like this compound is not a standard synthetic route. Such techniques are generally reserved for situations where precise, step-by-step construction of a carbon backbone is required, which is not typically necessary for a molecule readily derived from an abundant natural fatty acid like oleic acid.

Enzymatic and Biocatalytic Synthesis Pathways

The drive towards greener and more sustainable chemical processes has spurred significant interest in enzymatic and biocatalytic methods for amide bond formation. These approaches offer high selectivity, mild reaction conditions, and reduced environmental impact compared to classical chemical methods.

Enzyme Discovery and Characterization for Amide Bond Formation

Lipases have emerged as versatile and robust biocatalysts for the synthesis of fatty acid amides. biorxiv.org These enzymes, which naturally catalyze the hydrolysis of esters, can be employed in non-aqueous or low-water environments to drive the reverse reaction: amidation.

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a frequently cited enzyme for this transformation due to its broad substrate specificity and high stability. nih.govacs.org While much of the research has focused on the synthesis of amides from primary amines and ethanolamines, studies have shown that lipases can also catalyze the acylation of secondary amines. nih.gov

The general mechanism for lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate, which is then attacked by the amine nucleophile to form the amide and regenerate the free enzyme.

Table 2: Enzymes Investigated for Fatty Acid Amide Synthesis

| Enzyme | Source Organism | Common Application | Reference |

| Lipase B | Candida antarctica | Acylation of primary and secondary amines. | nih.govacs.org |

| Lipase | Candida rugosa | Synthesis of fatty acid diamides. | biorxiv.org |

| Lipase | Rhizomucor miehei | Direct amidation of oleic acid. | patsnap.com |

Optimization of Biocatalytic Processes for this compound Production

The efficiency of enzymatic synthesis of fatty acid amides is influenced by several key parameters. Optimization of these factors is crucial for achieving high conversion rates and product yields.

Substrate Molar Ratio: The ratio of the fatty acid (or its ester) to the amine can significantly affect the reaction equilibrium and rate. In many cases, an excess of the amine is used to drive the reaction towards amide formation. biorxiv.org

Enzyme Concentration: Increasing the amount of enzyme generally leads to a faster reaction rate, up to a certain point where mass transfer limitations may occur. biorxiv.org

Temperature: Lipase activity is temperature-dependent, with an optimal temperature for activity. However, excessively high temperatures can lead to enzyme denaturation.

Solvent: The choice of an organic solvent is critical. The solvent must dissolve the substrates while not denaturing the enzyme. It also plays a role in controlling the water activity, which is crucial for shifting the equilibrium towards synthesis rather than hydrolysis.

Water Content: A small amount of water is often necessary for enzyme activity, but excess water will favor the hydrolytic side reaction. Molecular sieves are sometimes added to remove the water produced during the reaction. nih.gov

Table 3: Optimization Parameters for Lipase-Catalyzed Amidation

| Parameter | Investigated Range/Condition | Effect on Reaction | Reference |

| Temperature | 40-70°C | Increased rate with temperature up to an optimum. | rsc.org |

| Enzyme Loading | 5-20% (w/w) | Higher loading generally increases conversion. | biorxiv.org |

| Substrate Ratio (Amine:Acid) | 1:1 to 5:1 | Excess amine can increase yield. | biorxiv.org |

| Solvent | Hexane, Toluene, Acetone | Affects substrate solubility and enzyme activity. | biorxiv.orgacs.org |

While direct enzymatic synthesis of this compound has not been extensively reported, the existing literature on lipase-catalyzed amidation of fatty acids with secondary amines suggests that this is a highly plausible and promising route for its production under mild and environmentally benign conditions. nih.gov

Comparison of Chemoenzymatic and Purely Chemical Routes

The synthesis of N,N-dialkyl fatty amides, including this compound, can be accomplished through both purely chemical pathways and integrated chemoenzymatic strategies. Each approach presents a distinct set of advantages and limitations concerning reaction conditions, selectivity, yield, and environmental impact.

Purely chemical routes are well-established and often involve the reaction of a fatty acid derivative with an amine. A common method is the condensation of an alkanoyl chloride, such as oleoyl chloride (the activated form of oleic acid), with a dialkylamine like dimethylamine. google.comgoogle.com This type of reaction is typically carried out at controlled, low temperatures (e.g., 8-12°C) and may involve a process of "salting out" with sodium chloride to isolate the crude amide, which is then purified by vacuum distillation. google.comgoogle.com While often effective and high-yielding, these methods can require harsh reagents like thionyl chloride to create the acid chloride intermediate, operate under strictly anhydrous conditions, and may generate hazardous waste products that require careful disposal. google.comresearchgate.net

Chemoenzymatic synthesis, conversely, leverages the high selectivity of enzymes for certain reaction steps, combined with the versatility of traditional chemical transformations. mdpi.com This approach offers milder reaction conditions, often operating at or near room temperature and atmospheric pressure in aqueous or solvent-free systems, which can significantly reduce energy consumption and the use of volatile organic solvents. mdpi.comresearchgate.net For amide synthesis, lipases are widely used enzymes that can catalyze the amidation of fatty acids or their esters directly with amines. researchgate.net The high specificity of enzymes, particularly their enantioselectivity, can be a major advantage when synthesizing chiral molecules, although this is less critical for an achiral molecule like this compound. nih.gov The primary challenges in chemoenzymatic processes can include enzyme stability, the need for co-solvent optimization, and potentially slower reaction rates compared to conventional chemical methods. mdpi.comresearchgate.net

The following table provides a comparative overview of the two synthetic approaches.

| Feature | Purely Chemical Routes | Chemoenzymatic Routes |

| Reagents | Often require harsh and hazardous reagents (e.g., thionyl chloride). google.comresearchgate.net | Utilizes biocatalysts (enzymes) under milder conditions. mdpi.comresearchgate.net |

| Reaction Conditions | Can involve temperature extremes (low or high) and pressure. researchgate.net | Typically ambient temperature and pressure. researchgate.net |

| Solvents | Often relies on anhydrous organic solvents. google.com | Can be performed in aqueous media or solvent-free systems. researchgate.netresearchgate.net |

| Selectivity | May produce by-products, requiring extensive purification. researchgate.net | High substrate specificity and selectivity, minimizing by-products. mdpi.com |

| Yield | Generally high yields are achievable. | Yields can be high but may be limited by enzyme activity and stability. researchgate.net |

| Environmental Impact | Higher potential for hazardous waste generation. researchgate.net | Considered a "greener" approach with less environmental impact. mdpi.com |

| Catalyst | May use metal-based or acid/base catalysts. researchgate.net | Enzymes (e.g., lipases) are biodegradable catalysts. researchgate.net |

Advanced Synthetic Transformations Involving the Olefin Moiety

The C-9 double bond in the oleic acid backbone of this compound is a key functional group that allows for a variety of advanced synthetic transformations to modify the molecule's structure and properties.

Olefin Metathesis for Chain Modification

Olefin metathesis is a powerful catalytic reaction that enables the rearrangement of carbon-carbon double bonds, providing an efficient method for modifying the alkyl chain of unsaturated fatty amides. rsc.org This technique can be used for both chain-shortening (cross-metathesis) and chain-lengthening (self-metathesis) transformations.

In a cross-metathesis reaction, this compound could be reacted with a short-chain olefin, such as ethylene (B1197577), in the presence of a ruthenium-based catalyst (e.g., a Grubbs-type catalyst). google.com This would cleave the original C-18 chain at the double bond, resulting in two shorter-chain products. For instance, reacting with ethylene could produce N,N-dimethyl-dec-9-enamide and 1-decene, effectively shortening the fatty amide chain. google.com This process is valuable for producing α-olefins and functionalized olefins from renewable fatty acid feedstocks. google.com

Conversely, self-metathesis of an unsaturated fatty amide would result in a symmetrical long-chain dicarboxylic acid diamide (B1670390) and a long-chain internal olefin. researchgate.net While this is more commonly applied to fatty acids or esters to produce diacids, the principle can be extended to amides. researchgate.net These reactions are typically promoted by second-generation Grubbs catalysts, which offer high conversion rates even at low catalyst loadings under solvent-free conditions. researchgate.net

The table below summarizes representative outcomes of olefin metathesis on oleic acid derivatives.

| Metathesis Type | Reactant(s) | Catalyst Example | Potential Products |

| Cross-Metathesis | Oleic acid derivative + Ethylene | Grubbs Catalyst (Ru-based) google.com | 9-Decenoic acid derivative + 1-Decene google.com |

| Cross-Metathesis | Fatty acid methyl ester + Methyl Acrylate | Ruthenium-indenylidene complex rsc.org | α,ω-diester + α,β-unsaturated ester rsc.orgrsc.org |

| Self-Metathesis | Oleic acid derivative | Second-generation Grubbs Catalyst researchgate.net | 9-Octadecene + 1,18-Octadecanedioic acid derivative researchgate.net |

Isomerization Functionalization of Unsaturated Fatty Acyl Chains

The position of the double bond within the fatty acyl chain is not fixed and can be deliberately moved along the carbon backbone through isomerization. This process can be catalyzed by various means, including alkali metals or transition metal complexes. nih.govnih.gov This double-bond migration allows for the functionalization of the fatty amide at different positions along the chain.

A particularly innovative strategy combines catalytic double-bond isomerization with olefin metathesis. nih.gov Using a bifunctional catalyst system, such as a palladium(I) complex for isomerization and a ruthenium metathesis catalyst, the double bond in an oleic acid derivative can migrate to form a statistical distribution of isomers. nih.gov These isomers then undergo a concurrent metathesis reaction. nih.gov This "isomerizing metathesis" allows for the production of a defined distribution of unsaturated compounds with varying chain lengths from a single starting material. nih.gov

Furthermore, the isomerization from the natural cis-configuration to the trans-configuration can be induced, for example, by thiyl radicals. nih.govresearchgate.net While the trans isomer is thermodynamically more stable, the reactivity of each isomer can differ. nih.govresearchgate.net This cis-trans isomerization can influence subsequent functionalization reactions at the double bond.

Derivatization Strategies for Structural Modification

The olefin moiety serves as a versatile handle for a wide range of derivatization reactions, enabling significant structural modifications to the fatty amide backbone. These transformations primarily involve addition reactions across the double bond, which can introduce new functional groups and create branched-chain structures. aocs.org

Common derivatization strategies include:

Alkylation: Friedel-Crafts alkylation, induced by a Lewis acid, can introduce alkyl groups to the chain, leading to branched fatty amides. These branched derivatives often exhibit altered physical properties, such as lower melting points and improved lubricity, making them useful in cosmetics and lubricants. aocs.org

Acylation: In a similar fashion, Friedel-Crafts acylation can be used to introduce keto-functionalities (β,γ-unsaturated ketones) with high selectivity using various acylating agents like acyl chlorides or anhydrides. aocs.org

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids. The resulting epoxide is a highly reactive intermediate that can be opened by various nucleophiles to introduce a wide array of functional groups, such as diols, amino alcohols, and ethers.

Hydroformylation: This process introduces a formyl group (-CHO) and a hydrogen atom across the double bond, leading to an aldehyde. The aldehyde can then be further transformed through oxidation (to a carboxylic acid), reduction (to an alcohol), or reductive amination (to an amine).

Thiol-Ene Coupling: The addition of thiols across the double bond, often initiated by radicals or UV light, is an efficient "click" chemistry reaction. researchgate.net This can be used to attach a wide variety of thiol-containing molecules to the fatty acid chain, introducing new functionalities. researchgate.net

Molecular Mechanisms of Biological Activity

In Vitro Cellular and Subcellular Investigations

Interactions with Receptor Systems (e.g., Endogenous Opioid System)

The interaction of fatty acid amides with various receptor systems is a cornerstone of their biological activity. While direct binding of N,N-dimethyloctadec-9-enamide to opioid receptors has not been extensively documented, the broader class of N-acylethanolamines, which includes the related compound anandamide (B1667382), demonstrates complex interactions with the endocannabinoid system. This system is known to functionally interact with the endogenous opioid system.

Inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of oleamide (B13806) and anandamide, leads to an increase in the levels of these endogenous lipids. nih.gov This elevation can indirectly modulate the endogenous opioid system. The analgesic effects of FAAH inhibitors are believed to be mediated, in part, by the enhanced action of anandamide on cannabinoid receptors, which can influence opioid signaling pathways. nih.gov

Modulation of Neurotransmitter Pathways and Signaling

This compound, as a potential FAAH inhibitor, is hypothesized to modulate neurotransmitter pathways by increasing the synaptic levels of endogenous fatty acid amides. Oleamide has been shown to potentiate the function of GABA(_A) receptors and inhibit gap junction communication, both of which are critical for regulating neuronal excitability.

Furthermore, the endocannabinoid system, which is indirectly modulated by FAAH inhibition, plays a significant role in regulating the release of various neurotransmitters, including dopamine, serotonin, and glutamate. By increasing the levels of anandamide, FAAH inhibitors can influence these neurotransmitter systems, which are implicated in mood, pain, and various neurological functions. nih.gov

Impact on Lipid Metabolism and Transport

Fatty acid amides are integral components of lipid metabolism. The synthesis and degradation of these molecules are tightly regulated processes. Nicotinamide-N-methyltransferase (NNMT) is an enzyme that has been shown to regulate lipid metabolism. nih.gov While a direct link between NNMT and this compound has not been established, the broader context of lipid metabolism regulation is relevant.

The inhibition of FAAH not only affects the levels of signaling lipids like anandamide and oleamide but can also have broader implications for lipid metabolism. By preventing the breakdown of these fatty acid amides, there is a potential for alterations in the fatty acid pool available for other metabolic processes.

In Vivo Preclinical Models and Pharmacological Insights (Non-Human)

Neurophysiological Effects (e.g., Sleep Regulation Studies in Animal Models)

The most well-documented physiological effect of oleamide, the parent compound of this compound, is its role in sleep induction. Studies in animal models have demonstrated that direct administration of oleamide induces physiological sleep. This effect is thought to be mediated through its interactions with various neurotransmitter systems, particularly the serotonergic and GABAergic systems.

The development of FAAH inhibitors has provided a pharmacological strategy to enhance endogenous oleamide levels, thereby promoting sleep. Animal models of sleep disorders have been instrumental in demonstrating the potential of this approach. nih.gov For instance, in rodent models, pharmacological inhibition of FAAH leads to increased sleep duration and reduced sleep latency, mimicking the effects of exogenous oleamide administration.

Below is a table summarizing the effects of FAAH inhibition on sleep parameters in animal models.

| Animal Model | FAAH Inhibitor | Effect on Sleep Latency | Effect on Sleep Duration |

| Rat | URB597 | Decrease | Increase |

| Mouse | PF-3845 | Decrease | Increase |

This table is representative of findings in the field and not specific to this compound.

Analgesic Pathways in Experimental Pain Models

The analgesic properties of FAAH inhibitors are well-established in various preclinical pain models. By increasing the levels of anandamide and other fatty acid amides, these inhibitors can attenuate pain responses. nih.gov Anandamide is known to act on cannabinoid CB1 receptors, which are densely expressed in pain-processing regions of the central and peripheral nervous systems.

Experimental models of neuropathic and inflammatory pain in rodents have shown that FAAH inhibitors can significantly reduce pain behaviors. This analgesic effect is often comparable to that of conventional painkillers but may be associated with a more favorable side effect profile. nih.gov The mechanism of action involves the enhancement of endocannabinoid signaling, which leads to the suppression of nociceptive transmission.

The following table provides an overview of the analgesic effects of FAAH inhibitors in different pain models.

| Pain Model | Animal Model | FAAH Inhibitor | Analgesic Effect |

| Neuropathic Pain | Rat | OL-135 | Reduction in mechanical allodynia |

| Inflammatory Pain | Mouse | JNJ-1661010 | Reduction in thermal hyperalgesia |

This table illustrates the general findings for FAAH inhibitors and is not based on studies of this compound.

Neuroprotective Actions in Cellular and Animal Models

There is currently no available scientific literature detailing the neuroprotective actions of this compound in either cellular or animal models. Studies investigating its effects on neuronal viability, apoptosis, or its potential to mitigate neurotoxicity in established experimental models of neurological disorders have not been identified.

Enzymatic Degradation and Metabolic Fate in Biological Systems

Information regarding the enzymatic degradation and metabolic fate of this compound in biological systems is not present in the reviewed scientific literature. The metabolic pathways, including the enzymes involved in its breakdown and the resulting metabolites, have not been characterized.

Structure Activity Relationship Sar Studies and Molecular Modeling

Conformational Analysis and Stereochemical Impact on Biological Activity

The amide bond (C-N) in N,N-dimethyl amides possesses a partial double bond character, leading to restricted rotation and the existence of cis and trans conformers. While N-methylation in some aromatic amides can favor the cis conformation, the energetic barrier to rotation and the preferred conformation in a long aliphatic chain like that of N,N-dimethyloctadec-9-enamide would depend on steric and electronic factors. nih.gov

The stereochemistry of the C9 double bond is a critical determinant of biological activity in related fatty acid amides. For instance, oleamide (B13806) (cis-9,10-octadecenoamide), the primary amide analog of this compound, is a potent agonist of cannabinoid CB1 receptors, while its trans-isomer, elaidamide, is inactive. nih.gov This stark difference in activity underscores the importance of the kink introduced by the cis double bond for proper receptor binding. Similarly, cis isomers of fatty acids have been shown to be more potent inhibitors of opioid receptor binding compared to their trans counterparts, a phenomenon linked to their ability to alter membrane microviscosity. nih.gov This suggests that the cis configuration of this compound is likely essential for its specific biological interactions.

| Compound | Isomer | Biological Target | Observed Activity |

|---|---|---|---|

| Oleamide | cis | Cannabinoid CB1 Receptor | Agonist activity (EC50 = 1.64 µM) nih.gov |

| Elaidamide (trans-Oleamide) | trans | Cannabinoid CB1 Receptor | Inactive nih.gov |

| Oleic Acid | cis | Opioid Receptors | Potent inhibition of ligand binding nih.gov |

| Elaidic Acid | trans | Opioid Receptors | Less potent inhibition of ligand binding nih.gov |

Systematic Structural Modifications and Their Biological Implications

To probe the SAR of this compound, systematic modifications of its different structural components can be undertaken. These include alterations to the N,N-dimethylamide headgroup, changes in the length and unsaturation of the alkyl chain, and the introduction of new functional groups.

The N,N-dimethylamide group is a key feature of the molecule, influencing its polarity, hydrogen bonding capacity, and metabolic stability. Replacing this moiety with other functional groups can have a profound impact on biological activity.

For example, in studies of fatty acid amide derivatives, the nature of the amide substitution is critical for activity. The dimethylamide and pyrrolidine (B122466) amide derivatives of dodecanoic acid showed the highest antimicrobial activity among a series of tested amides. nih.gov This suggests that small, tertiary amide groups may be optimal for this type of biological activity. In the context of fatty acid amide hydrolase (FAAH) inhibitors, modifications to the N-terminal group of O-arylcarbamates, which mimic the amide headgroup of endogenous ligands, significantly affect potency. nih.gov Replacing the N,N-dimethylamide with a simple primary amide (as in oleamide) or a more complex ethanolamide (as in anandamide) would likely alter the receptor binding profile and biological function. nih.gov

| Modification | Potential Impact on Properties | Predicted Biological Implication |

|---|---|---|

| Primary Amide (-CONH2) | Increased hydrogen bond donor capacity | Altered receptor binding specificity, potentially mimicking oleamide. |

| N-methyl-N-ethylamide (-CON(CH3)(C2H5)) | Increased lipophilicity and steric bulk | Reduced binding affinity due to steric hindrance. |

| Pyrrolidine amide | Constrained conformation of the amide nitrogen substituents | Potentially enhanced binding affinity due to reduced conformational entropy upon binding. |

| Ester (-COOCH3) | Loss of hydrogen bond acceptor capability of the amide nitrogen | Significant loss or change in biological activity. |

The 18-carbon chain with a single double bond at the C9 position is a defining feature of this compound. Both the length of this chain and the degree and position of unsaturation are expected to be critical for biological activity.

Studies on the antimicrobial activity of fatty acid dimethylamides have shown that activity against bacteria and yeast increases with chain length, with a maximum observed at 12 carbon atoms. nih.gov For other biological targets, the optimal chain length may differ. For instance, in a series of fatty amine-tripeptide conjugates, reducing the fatty amine chain from 18 to 16 carbons maintained antimicrobial activity, while a reduction to 12 carbons abolished it. nih.gov

The position and number of double bonds also play a crucial role. The presence of the double bond introduces a kink in the chain, which can be essential for fitting into a specific binding site. The biological activities of various fatty acid amides, such as anandamide (B1667382) (C20:4) and oleamide (C18:1), are highly dependent on their specific patterns of unsaturation. nih.gov Altering the position of the double bond from C9 to other locations or introducing additional double bonds would likely change the molecule's shape and its interaction with biological targets. Complete saturation of the chain would result in a more linear and flexible molecule, which may not adopt the required conformation for activity.

Introducing functional groups such as hydroxyl, keto, or epoxy groups onto the alkyl chain can create new interaction points with a receptor, potentially enhancing binding affinity and specificity. This strategy has been employed in the development of various bioactive lipids.

For example, in a series of alkyl lysophospholipid analogs, the introduction of a carbonyl group at different positions of the C1 alkyl chain resulted in compounds with cytotoxic potency comparable to the parent compound but with reduced side effects. nih.gov The addition of hydroxyl or epoxy groups to the oleoyl (B10858665) chain could introduce hydrogen bonding capabilities, potentially leading to stronger and more specific interactions with a target protein. Such modifications could also alter the molecule's solubility and metabolic stability.

Computational Chemistry and Molecular Docking Studies

Computational methods, including molecular modeling and docking, are powerful tools for understanding the SAR of this compound at a molecular level. These techniques can predict how the molecule binds to a receptor and how structural modifications might affect this interaction.

Molecular docking simulations can be used to predict the preferred binding pose of this compound within the active site of a target protein. These simulations take into account the shape and chemical properties of both the ligand and the receptor to identify the most energetically favorable binding mode.

For lipid-like molecules, computational studies often focus on interactions with membrane-bound proteins, such as G protein-coupled receptors (GPCRs) or ion channels. nih.gov Molecular dynamics (MD) simulations can provide insights into how these flexible molecules interact with the lipid bilayer and the protein surface. acs.org

In the context of fatty acid amides, docking studies have been used to understand the binding of inhibitors to fatty acid amide hydrolase (FAAH). nih.gov These studies have shown that the lipophilic alkyl chain fits into a hydrophobic channel in the enzyme, while the polar headgroup interacts with key residues in the active site. Similar principles would apply to the interaction of this compound with its putative receptor. The octadecenyl chain would likely occupy a hydrophobic pocket, with the double bond potentially orienting the chain for optimal van der Waals contacts. The N,N-dimethylamide moiety could form hydrogen bonds or polar interactions with specific amino acid residues.

Virtual screening of fatty acid amides with the PPARα receptor has shown the formation of stable complexes characterized by hydrogen bonds and van der Waals contacts. researcher.life Computational studies on oleamide have suggested that its biological activity is related to the electron distribution at both the ethylene (B1197577) and amide moieties. chemsociety.org.ng These computational approaches can guide the design of new analogs with improved potency and selectivity by predicting which modifications are most likely to enhance binding affinity.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. These computational methods provide insights into the molecule's reactivity, stability, and intermolecular interactions by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential.

For N,N-disubstituted amides, the electronic structure is significantly influenced by the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group's π-system. This delocalization increases the electron density on the oxygen atom and creates a partial double bond character between the carbon and nitrogen atoms, which in turn affects the planarity of the amide bond. The presence of two alkyl groups on the nitrogen, as in this compound, further influences the electronic environment through inductive effects and steric hindrance, which can impact the degree of resonance stabilization.

While specific quantum chemical calculations for this compound are not extensively available in the public domain, studies on analogous fatty acid amides and related molecules provide a framework for understanding its likely electronic characteristics. For instance, the HOMO is typically localized on the amide group, specifically involving the nitrogen and oxygen atoms, while the LUMO is often centered on the carbonyl carbon. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity.

Below is an illustrative table of calculated electronic properties for a representative N,N-dimethylalkenamide, based on typical values obtained from DFT calculations for similar structures.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 3.8 D | Measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and molecular systems. These simulations can provide detailed insights into the conformational dynamics, intermolecular interactions, and collective behavior of molecules like this compound in various environments, such as in solution or at interfaces.

For an amphiphilic molecule like this compound, with its long hydrophobic tail and polar amide headgroup, MD simulations can be particularly revealing. Simulations can model how these molecules behave in aqueous environments, predicting their tendency to form aggregates such as micelles or bilayers to minimize the unfavorable interactions between the hydrophobic tails and water. The cis-double bond at the C9 position introduces a kink in the hydrocarbon chain, which influences the packing of these molecules in aggregates and their fluidity.

While specific MD simulation studies focused solely on this compound are not widely reported, research on similar fatty acid amides, such as oleamide, provides valuable analogous information. nih.govnih.govacs.org For example, simulations of oleamide in a lipid bilayer can reveal its preferred location and orientation within the membrane, as well as its effect on membrane properties like fluidity and thickness. It is expected that this compound would exhibit similar behavior, inserting its hydrophobic tail into the nonpolar core of a membrane while its polar headgroup interacts with the polar headgroups of the surrounding lipids or the aqueous phase.

MD simulations can also be used to explore the interactions of this compound with proteins. For instance, studies on the enzyme fatty acid amide hydrolase (FAAH) have utilized hybrid quantum mechanics/molecular mechanics (QM/MM) approaches to model the hydrolysis of oleamide. nih.govnih.gov These simulations elucidate the step-by-step mechanism of the enzymatic reaction, including the role of key amino acid residues in the active site. Such studies provide a foundation for understanding how this compound might be processed by similar enzymes.

Key parameters that can be extracted from MD simulations to characterize the behavior of this compound are summarized in the table below.

| Simulation Parameter | Information Obtained | Relevance for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the conformational stability and flexibility of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the structure of solvation shells and the nature of intermolecular interactions (e.g., with water or other lipids). |

| Order Parameters (e.g., SCD) | Quantify the orientational order of specific molecular axes, such as C-H bonds in the alkyl chain. | Characterizes the fluidity and packing of the molecule within an aggregate or membrane. |

| Potential of Mean Force (PMF) | Calculates the free energy profile along a specific reaction coordinate. | Can be used to understand the energy barriers for processes like moving the molecule through a membrane. |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Separations and Mass Spectrometry for Structural Elucidation

Chromatography coupled with mass spectrometry provides a powerful platform for both the separation and structural identification of N,N-dimethyloctadec-9-enamide. The choice between gas and liquid chromatography depends on the sample matrix and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS serves as an excellent method for assessing sample purity and confirming molecular identity. The compound, being a fatty acid derivative, is sufficiently volatile for GC analysis, often without the need for derivatization.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion (M⁺) and its fragmentation pattern are diagnostic. For this compound (molar mass: 309.5 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 309. The fragmentation pattern of long-chain amides is influenced by the cleavage at bonds adjacent to the carbonyl group and along the alkyl chain. Key fragmentation pathways for tertiary amides include alpha-cleavage adjacent to the nitrogen atom. A prominent fragment would be the McLafferty rearrangement product if sterically feasible, though alpha-cleavage is often dominant for tertiary amides. The fragmentation of the long alkyl chain typically produces a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Table 1: Expected GC-MS Fragmentation Data for this compound

| Property | Expected Value/Observation |

|---|---|

| Molecular Ion (M⁺) | m/z 309 |

| Key Fragment | m/z 72 [CH₂=N(CH₃)₂]⁺ from alpha-cleavage |

| Other Fragments | Ions resulting from cleavage of the C-C bonds along the octadecenyl chain. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing this compound in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS is particularly advantageous for compounds that are thermally labile or have low volatility, and it excels in separating analytes from intricate mixtures.

The separation in LC is typically performed using a reversed-phase column (e.g., C18), where this compound, being a lipophilic molecule, would be strongly retained and effectively separated from more polar components. The mobile phase usually consists of a mixture of water and organic solvents like acetonitrile or methanol, often with additives like formic acid to improve ionization.

After chromatographic separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In positive ion mode ESI, this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 310. Tandem mass spectrometry (LC-MS/MS) can be employed for enhanced selectivity and structural confirmation by fragmenting the precursor ion ([M+H]⁺) to produce characteristic product ions. This technique is invaluable for quantifying the analyte in complex samples, such as biological fluids or plant extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the different types of protons. The olefinic protons of the cis-double bond at C9-C10 are expected to appear as a multiplet around 5.3 ppm. The two N-methyl groups may appear as two distinct singlets around 2.9-3.0 ppm due to restricted rotation around the amide C-N bond. The protons on the carbons alpha to the carbonyl group (C2) would appear as a triplet around 2.2-2.4 ppm. The long methylene (B1212753) (CH₂) chain would produce a large, complex signal between approximately 1.2 and 1.6 ppm, while the terminal methyl group (C18) would be a triplet around 0.8-0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum would show a signal for the carbonyl carbon around 172-174 ppm. The carbons of the C=C double bond are expected in the 129-130 ppm region. The N-methyl carbons would resonate around 35-38 ppm. The remaining aliphatic carbons of the long chain would appear in the range of 14-34 ppm.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling correlations. It would show cross-peaks between the olefinic protons and the adjacent allylic protons, and trace the connectivity along the entire alkyl chain, confirming the sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This experiment is crucial for assigning each carbon signal to its attached proton(s). For instance, the olefinic proton signals at ~5.3 ppm would show a correlation to the olefinic carbon signals at ~130 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~173 |

| N-(CH₃)₂ | ~2.9, ~3.0 (two singlets) | ~35, ~37 |

| -CH=CH- | ~5.3 (multiplet) | ~129, ~130 |

| α-CH₂ (to C=O) | ~2.3 (triplet) | ~34 |

| Allylic CH₂ | ~2.0 (multiplet) | ~27 |

| -(CH₂)n- | ~1.2-1.6 (multiplet) | ~22-32 |

Conformational Studies using NMR Spectroscopy

NMR spectroscopy is also a powerful tool for studying the conformational dynamics of molecules in solution. For this compound, a key conformational feature is the restricted rotation around the C-N amide bond. Due to the partial double bond character of the C-N bond, the rotation is slow on the NMR timescale at room temperature. rsc.org This phenomenon makes the two N-methyl groups chemically non-equivalent, resulting in two separate signals in the ¹H and ¹³C NMR spectra. rsc.org

Variable-temperature (VT) NMR studies can be performed to determine the energy barrier for this rotation. As the temperature is increased, the rate of rotation increases, causing the two distinct N-methyl signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at higher temperatures. By analyzing the line shapes at different temperatures, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's flexibility.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a long-chain, flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. The presence of the cis-double bond introduces a kink in the hydrocarbon chain, which can hinder efficient packing into a well-ordered crystal lattice.

To date, a published crystal structure for this compound is not available in the common crystallographic databases. However, if a suitable crystal were to be grown and analyzed, X-ray crystallography would provide precise information on:

Bond lengths and angles: The exact measurements of all covalent bonds and the angles between them.

Conformation: The precise three-dimensional shape of the molecule in the solid state, including the torsion angles along the alkyl chain and around the amide bond.

Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, revealing any significant non-covalent interactions such as van der Waals forces.

Due to the lack of experimental data, a table of crystallographic parameters cannot be provided. The study of the crystal structures of related saturated N,N-dimethylamides could offer insights into the likely packing motifs.

Occurrence and Isolation from Natural Sources

Identification in Plant Extracts and Other Biological Matrices

N,N-dimethyloctadec-9-enamide belongs to a broader class of compounds known as N-alkylamides or alkamides. While numerous alkamides have been identified in various plant families, such as Asteraceae and Piperaceae, specific documented evidence of the natural occurrence of this compound in plant extracts or other biological matrices is not extensively reported in publicly available scientific literature.

General studies on plant constituents have led to the identification of a wide array of fatty acid amides. However, these analyses often characterize compounds with different N-substituents (such as isobutylamides or phenylethylamides) or variations in the fatty acid chain. The specific combination of a dimethylamino group and an octadec-9-enoic acid backbone, which defines this compound, is not a commonly reported natural product.

Further research employing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, on a wider range of biological samples is necessary to definitively establish the presence and distribution of this compound in the natural world.

Isolation and Purification Methodologies

Given the limited reports of its natural occurrence, established and validated methodologies for the specific isolation and purification of this compound from natural sources are not well-documented. However, based on the general principles of natural product chemistry and the known methods for isolating other lipophilic N-alkylamides, a hypothetical workflow can be proposed.

The initial step would typically involve the extraction of the biological material (e.g., plant leaves, roots, or seeds) with a nonpolar or medium-polarity solvent, such as hexane, ethyl acetate, or a mixture thereof, to create a crude extract. Subsequent purification would likely involve a combination of chromatographic techniques.

Table 1: Potential Chromatographic Techniques for the Purification of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase Gradient | Principle of Separation |

| Column Chromatography | Silica gel | Hexane-Ethyl Acetate | Polarity |

| Preparative HPLC | C18 (Reversed-phase) | Acetonitrile-Water | Hydrophobicity |

| Centrifugal Partition Chromatography (CPC) | Biphasic solvent system | Varies based on system | Partition coefficient |

It is important to note that the optimization of these techniques would be essential and would depend on the complexity of the initial extract and the concentration of the target compound.

Comparative Analysis of Naturally Occurring Isomers and Synthetic Forms

The octadec-9-enamide structure allows for the existence of geometric isomers, specifically the cis (Z) and trans (E) forms, due to the presence of a double bond at the ninth carbon position. While synthetic routes can be designed to produce specific isomers, such as the commercially available (E)-N,N-dimethyloctadec-9-enamide, there is currently no scientific literature available that documents the isolation and characterization of naturally occurring isomers of this compound.

A comparative analysis of the physicochemical and biological properties of any potential naturally occurring isomers against their synthetic counterparts would be a critical area of future research. Such a study would involve detailed spectroscopic analysis to confirm the stereochemistry of the double bond in the natural isolate and a comparison of properties such as melting point, boiling point, and spectroscopic data (NMR, IR, MS) with those of the synthesized isomers. Without the confirmed isolation of this compound from a natural source, this comparative analysis remains speculative.

Future Research Directions and Translational Potential Non Clinical

Development of Novel Chemical Tools and Probes

The structure of N,N-dimethyloctadec-9-enamide serves as a versatile scaffold for the design and synthesis of sophisticated chemical probes to investigate complex biological systems. The tertiary amide is relatively stable in biological milieu, yet the N-methyl groups and the olefinic bond within the C18 chain offer strategic points for chemical modification.

Future research could focus on the synthesis of this compound derivatives that incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These functionalized molecules could be employed to study lipid-protein interactions, cellular uptake, and intracellular localization. For instance, a fluorescently tagged version of the molecule could allow for real-time imaging of its distribution within living cells, providing insights into the behavior of long-chain fatty acid amides.

Furthermore, the development of photo-activatable or clickable analogues of this compound would enable activity-based protein profiling and the identification of its currently unknown cellular binding partners. By incorporating a photoreactive group or a bio-orthogonal handle like an alkyne or azide, researchers could covalently link the molecule to its interacting proteins upon UV irradiation or through a click reaction, respectively. Subsequent proteomic analysis would then reveal the identity of these proteins, potentially uncovering new enzymatic pathways or signaling networks.

Exploration of Undiscovered Biological Roles and Mechanisms

While the biological activities of primary fatty acid amides, such as oleamide (B13806) (cis-9-octadecenamide), have been the subject of considerable research, the physiological roles of their N,N-dimethylated counterparts remain largely unexplored. Oleamide is a known endogenous sleep-inducing lipid and has been implicated in the modulation of various neurotransmitter systems. It is plausible that this compound could function as a modulator of these same pathways, perhaps acting as an antagonist or an allosteric regulator of the receptors and enzymes that interact with primary fatty acid amides.

Future investigations should aim to determine if this compound is produced endogenously in mammalian tissues and, if so, under what physiological conditions. Advanced mass spectrometry techniques could be employed to search for this compound in biological samples. Additionally, studies on the enzymatic hydrolysis of this compound by cellular amidases could shed light on its metabolic fate and whether its breakdown products, oleic acid and dimethylamine (B145610), have downstream signaling functions. The resistance of the tertiary amide to hydrolysis compared to a primary amide could also impart a longer biological half-life, a property that could be of significant pharmacological interest.

Sustainable Production Methods and Green Chemistry Applications

The industrial synthesis of amides often relies on harsh reagents and energy-intensive conditions. A key area for future research is the development of greener and more sustainable methods for the production of this compound. Biocatalysis, in particular, offers a promising alternative to traditional chemical synthesis.

The use of lipases and other enzymes for the amidation of fatty acids is an expanding field of green chemistry. biorxiv.org Research could be directed towards identifying or engineering enzymes that can efficiently catalyze the reaction between oleic acid, or its activated derivatives, and dimethylamine under mild, solvent-free conditions. biorxiv.org Such biocatalytic processes would reduce waste, minimize the use of hazardous materials, and lower the energy requirements for production. biorxiv.org

Another sustainable approach involves the direct catalytic amination of fatty acids or their esters. Recent advancements have demonstrated one-pot methods for producing N,N-dimethylalkylamines from fatty acids using recyclable heterogeneous catalysts and hydrogen. rsc.org Adapting these methods for the synthesis of this compound could provide an atom-economical and environmentally benign manufacturing process. Furthermore, exploring the use of oleic acid from renewable bio-based feedstocks would further enhance the green credentials of this compound.

Potential for Advanced Material Science Applications (Non-Polymer, Chemical Focus)

The amphiphilic nature of this compound, with its long hydrophobic tail and polar tertiary amide headgroup, suggests its potential for use in the field of material science, particularly in the formation of self-assembling systems. While not a traditional polymerizable monomer, its ability to form ordered structures in solution and at interfaces could be exploited for various applications.

Future research could investigate the self-assembly of this compound in different solvents to form micelles, vesicles, or organogels. The specific geometry and packing of the molecules in these assemblies would be dictated by the interplay of van der Waals forces between the oleoyl (B10858665) chains and dipole-dipole interactions of the amide headgroups. These supramolecular structures could find use as nanocarriers for the encapsulation and delivery of hydrophobic molecules.

Furthermore, the ability of this compound to form monolayers at air-water or liquid-solid interfaces could be explored for the surface modification of materials. Such coatings could impart hydrophobicity or serve as lubricating layers. The presence of the double bond in the alkyl chain also offers a site for further chemical modification, such as polymerization or cross-linking, to stabilize these self-assembled structures and create novel functional materials with tailored properties.

Q & A

Q. What are the standard methods for synthesizing and characterizing N,N-dimethyloctadec-9-enamide in laboratory settings?

Synthesis typically involves amidation reactions, such as coupling dimethylamine with octadec-9-enoyl chloride under controlled conditions. Characterization requires multi-technique validation:

- Gas chromatography (GC) for purity assessment (≥99% as per reagent-grade standards) .

- Nuclear Magnetic Resonance (NMR) for structural elucidation, focusing on methyl group resonances (δ 2.8–3.2 ppm for N,N-dimethyl protons) and the olefinic proton (δ 5.3–5.4 ppm) .

- Mass spectrometry (MS) to confirm molecular weight (C₂₀H₃₉NO, theoretical m/z 313.3) .

- Phase-change data (e.g., boiling point, solubility) to validate physical properties .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid: Flush skin/eyes with water for ≥15 minutes; seek medical attention if ingested .

Q. How should researchers design initial experiments to assess the compound’s stability under varying conditions?

- Thermal stability: Use thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures (e.g., 25–200°C) .

- Photostability: Expose samples to UV-Vis light (λ = 254–365 nm) and analyze degradation via HPLC .

- pH stability: Incubate in buffers (pH 3–10) and quantify intact compound using GC-MS .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for high-purity this compound synthesis?

- Parameter screening: Systematically vary temperature (40–80°C), solvent polarity (e.g., toluene vs. THF), and catalyst loading (e.g., 1–5 mol% DMAP) .

- Statistical design: Apply response surface methodology (RSM) to identify optimal conditions for yield and purity .

- In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How should contradictions in spectral data during structural elucidation be resolved?

- Multi-technique cross-validation: Compare NMR (¹H/¹³C), MS, and IR data to identify inconsistencies (e.g., unexpected peaks due to impurities) .

- Density functional theory (DFT): Calculate theoretical NMR chemical shifts and compare with experimental data .

- Error analysis: Quantify signal-to-noise ratios and solvent effects (e.g., deuterated solvent shifts) .

Q. What methodological approaches are recommended for studying this compound interactions with lipid bilayers?

Q. How can researchers address discrepancies in biological activity data across cell-based assays?

- Standardize protocols: Control cell passage number, serum concentration, and incubation time .

- Dose-response validation: Test multiple concentrations (e.g., 1–100 µM) and use nonlinear regression (Hill equation) to calculate EC₅₀ .

- Negative controls: Include solvent-only (e.g., DMSO) and untreated cell groups to isolate compound-specific effects .

Methodological Best Practices

- Data documentation: Maintain raw datasets in appendices and include processed data (mean ± SD, n ≥ 3) in the main text .

- Error propagation: Apply Gaussian error analysis to synthetic yields and physicochemical measurements .

- Ethical compliance: Adhere to institutional guidelines for hazardous waste disposal and animal/human tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.